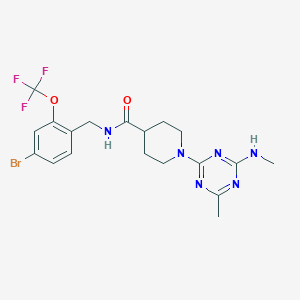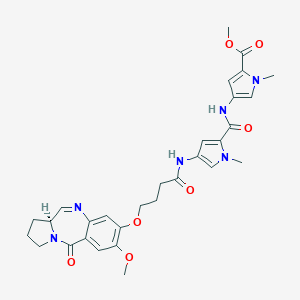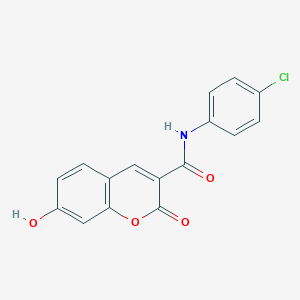
3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate
Übersicht
Beschreibung
3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate is a compound that features a unique combination of a carbamate group and an imidazole ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazole derivatives is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and catalysts would be critical to ensure the process is environmentally friendly and economically viable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the carbamate group can interact with enzymes, potentially inhibiting their activity by forming stable complexes. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with a similar ring structure, used widely in pharmaceuticals and agrochemicals.
Histidine: An amino acid containing an imidazole ring, essential for protein synthesis and enzyme function.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Uniqueness
3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate is unique due to the presence of both a carbamate group and an imidazole ring. This combination allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and form stable complexes with enzymes and metal ions makes it a versatile compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H21N3O2 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)8-14-11(16)17-6-4-5-10-7-13-9-15-10/h7,9H,4-6,8H2,1-3H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
RYXCISICOBRNIT-UHFFFAOYSA-N |
SMILES |
O=C(NCC(C)(C)C)OCCCC1=CNC=N1 |
Kanonische SMILES |
CC(C)(C)CNC(=O)OCCCC1=CN=CN1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FUB-475, FUB475, FUB 475 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B529285.png)
![5-(1H-Benzo[d]imidazol-1-yl)-3-((2-bromobenzyl)oxy)thiophene-2-carboxamide](/img/structure/B529288.png)


![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide](/img/structure/B529372.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)
![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)
![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)

![6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B529789.png)

